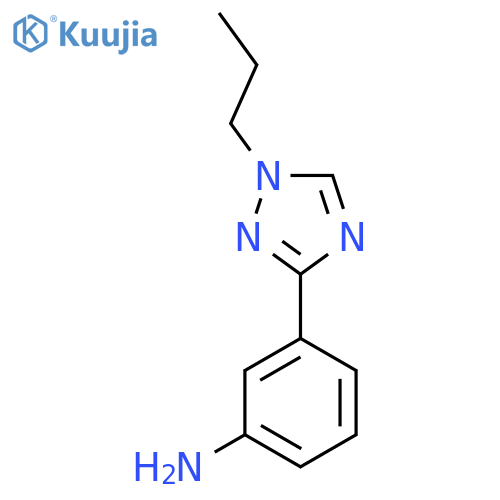Cas no 1566958-67-5 (3-(1-propyl-1H-1,2,4-triazol-3-yl)aniline)

1566958-67-5 structure
商品名:3-(1-propyl-1H-1,2,4-triazol-3-yl)aniline
3-(1-propyl-1H-1,2,4-triazol-3-yl)aniline 化学的及び物理的性質
名前と識別子
-
- 3-(1-propyl-1H-1,2,4-triazol-3-yl)aniline
- 1566958-67-5
- EN300-1105512
-
- インチ: 1S/C11H14N4/c1-2-6-15-8-13-11(14-15)9-4-3-5-10(12)7-9/h3-5,7-8H,2,6,12H2,1H3
- InChIKey: RFKOSCMOQRQVLX-UHFFFAOYSA-N
- ほほえんだ: N1(C=NC(C2C=CC=C(C=2)N)=N1)CCC
計算された属性
- せいみつぶんしりょう: 202.121846464g/mol
- どういたいしつりょう: 202.121846464g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 56.7Ų
3-(1-propyl-1H-1,2,4-triazol-3-yl)aniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1105512-5g |
3-(1-propyl-1H-1,2,4-triazol-3-yl)aniline |
1566958-67-5 | 95% | 5g |
$2235.0 | 2023-10-27 | |
| Enamine | EN300-1105512-0.25g |
3-(1-propyl-1H-1,2,4-triazol-3-yl)aniline |
1566958-67-5 | 95% | 0.25g |
$708.0 | 2023-10-27 | |
| Enamine | EN300-1105512-0.05g |
3-(1-propyl-1H-1,2,4-triazol-3-yl)aniline |
1566958-67-5 | 95% | 0.05g |
$647.0 | 2023-10-27 | |
| Enamine | EN300-1105512-1g |
3-(1-propyl-1H-1,2,4-triazol-3-yl)aniline |
1566958-67-5 | 95% | 1g |
$770.0 | 2023-10-27 | |
| Enamine | EN300-1105512-1.0g |
3-(1-propyl-1H-1,2,4-triazol-3-yl)aniline |
1566958-67-5 | 1g |
$1057.0 | 2023-06-10 | ||
| Enamine | EN300-1105512-10.0g |
3-(1-propyl-1H-1,2,4-triazol-3-yl)aniline |
1566958-67-5 | 10g |
$4545.0 | 2023-06-10 | ||
| Enamine | EN300-1105512-0.1g |
3-(1-propyl-1H-1,2,4-triazol-3-yl)aniline |
1566958-67-5 | 95% | 0.1g |
$678.0 | 2023-10-27 | |
| Enamine | EN300-1105512-0.5g |
3-(1-propyl-1H-1,2,4-triazol-3-yl)aniline |
1566958-67-5 | 95% | 0.5g |
$739.0 | 2023-10-27 | |
| Enamine | EN300-1105512-5.0g |
3-(1-propyl-1H-1,2,4-triazol-3-yl)aniline |
1566958-67-5 | 5g |
$3065.0 | 2023-06-10 | ||
| Enamine | EN300-1105512-2.5g |
3-(1-propyl-1H-1,2,4-triazol-3-yl)aniline |
1566958-67-5 | 95% | 2.5g |
$1509.0 | 2023-10-27 |
3-(1-propyl-1H-1,2,4-triazol-3-yl)aniline 関連文献
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
4. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
1566958-67-5 (3-(1-propyl-1H-1,2,4-triazol-3-yl)aniline) 関連製品
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
